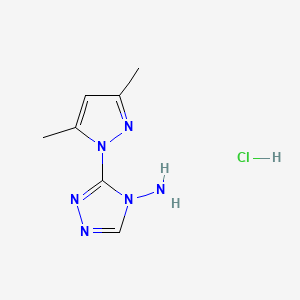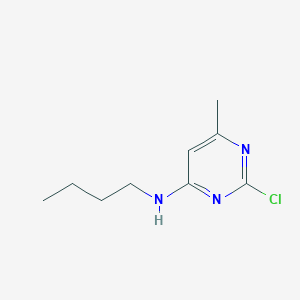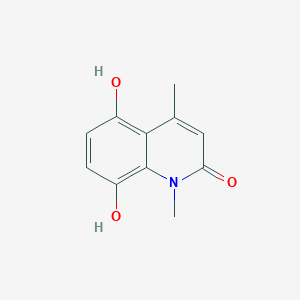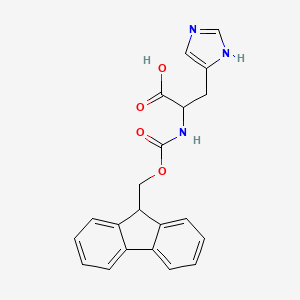
Fmoc-DL-histidine
Vue d'ensemble
Description
Fmoc-DL-histidine is a derivative of histidine, an essential amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.
Mécanisme D'action
Target of Action
Fmoc-DL-histidine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid or peptide, which it protects during the peptide synthesis process .
Mode of Action
The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a protective group for the amino group during peptide synthesis . This protection is necessary for the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is base-labile, meaning it can be rapidly removed by a base .
Biochemical Pathways
This compound plays a crucial role in the chemical synthesis of peptides. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group in this compound provides this protection, allowing for the efficient synthesis of peptides .
Pharmacokinetics
It’s worth noting that fmoc-amino acids, including this compound, are sparingly soluble in water .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptide bonds, enabling the creation of peptides of significant size and complexity . Furthermore, histidine can modulate the assembly behavior of Fmoc-protected peptides and induce enzyme-like catalysis . For example, the presence of histidine can rearrange the structure of Fmoc-protected peptides to assemble nanofilaments, resulting in the formation of an active site that mimics peroxidase-like activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concentration of histidine can affect the assembly behavior of Fmoc-protected peptides . At high concentrations, histidine intensifies the entanglement of nanofilaments . Additionally, the Fmoc group is stable under treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid , indicating its stability under various chemical conditions.
Analyse Biochimique
Biochemical Properties
Fmoc-DL-histidine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The presence of histidine can modulate the assembly behavior of this compound and induce enzyme-like catalysis . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of histidine rearranges the structure of this compound to assemble nano filaments, resulting in the formation of an active site to mimic peroxidase-like activity that catalyzes ROS generation .
Molecular Mechanism
The mechanism of action for this compound revolves around its ability to form essential peptide bonds. These bonds arise through a reaction with specific reagents, leading to the creation of peptides . The presence of histidine can modulate the assembly behavior of this compound and induce enzyme-like catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. Histidine is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fmoc-DL-histidine is synthesized by reacting histidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction can be summarized as follows:
Histidine+Fmoc-Cl→this compound+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The use of automated peptide synthesizers is common to streamline the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the imidazole ring, forming various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, typically involving reducing agents like sodium borohydride.
Substitution: The Fmoc group can be removed through nucleophilic substitution using piperidine, a common reagent in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine in DMF.
Major Products:
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced histidine derivatives.
Substitution: Free histidine and Fmoc by-products.
Applications De Recherche Scientifique
Chemistry: Fmoc-DL-histidine is extensively used in solid-phase peptide synthesis (SPPS) as a protected amino acid. It allows for the sequential addition of amino acids to form peptides and proteins.
Biology: In biological research, this compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based drugs and biomaterials.
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including as enzyme inhibitors and in drug delivery systems.
Industry: In the pharmaceutical industry, this compound is crucial for the synthesis of peptide-based therapeutics. It is also used in the development of diagnostic tools and biosensors.
Comparaison Avec Des Composés Similaires
Fmoc-L-histidine: Similar in structure but only contains the L-enantiomer.
Fmoc-D-histidine: Contains only the D-enantiomer.
Fmoc-3-methyl-L-histidine: A methylated derivative of histidine.
Uniqueness: Fmoc-DL-histidine is unique due to its racemic mixture, containing both D- and L-enantiomers. This property can be advantageous in certain synthetic applications where the presence of both enantiomers is desired.
By comparing this compound with its similar compounds, researchers can select the most appropriate derivative for their specific applications, considering factors like enantiomeric purity and reactivity.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


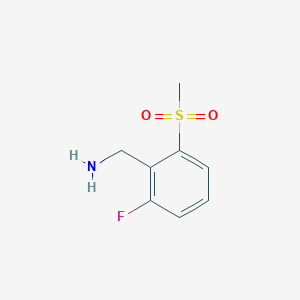
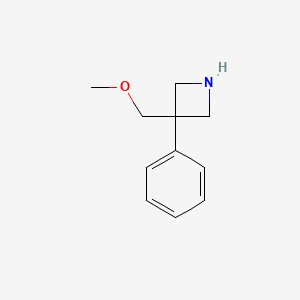
![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine](/img/structure/B3243392.png)
![2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol](/img/structure/B3243395.png)
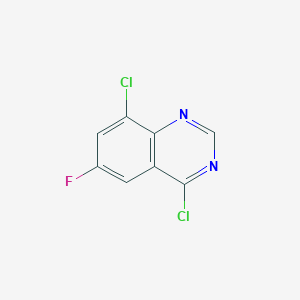
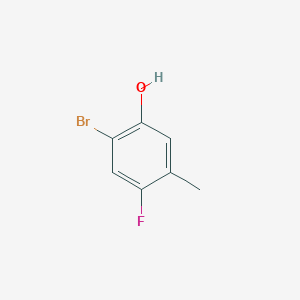
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3243414.png)
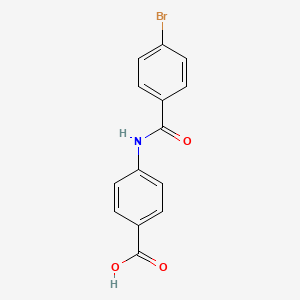
![4-[(4-Bromophenyl)thio]aniline hydrochloride](/img/structure/B3243429.png)
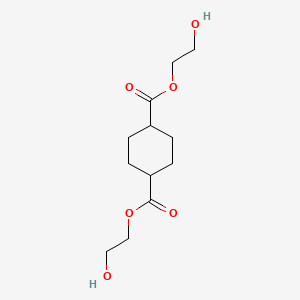
![3-(2-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone](/img/structure/B3243446.png)
